molecular formula C7H15NO B2411228 2-Ethyl-6-methylmorpholine CAS No. 59630-15-8

2-Ethyl-6-methylmorpholine

Cat. No. B2411228
Key on ui cas rn: 59630-15-8
M. Wt: 129.203
InChI Key: JEIHFHDCQHZFAO-UHFFFAOYSA-N
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Patent
US08658641B2

Procedure details

To a solution of 4-benzyl-2-ethyl-6-methyl-morpholine (Intermediate 496, 2.0 g, 9.13 mmol) in methanol (30 mL) was added ammonium formate (2.35 g, 10.77 mmol) followed by 10% Pd/C (1.0 g) and mixture was heated at 65° C. for 1 hour. It was cooled and filtered through celite pad, washed with excess methanol and concentrated. The residue thus obtained was distilled. Yield: 1.0 g (85%)
Name
4-benzyl-2-ethyl-6-methyl-morpholine
Quantity
2 g
Type
reactant
Reaction Step One
Name
Intermediate 496
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.35 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH:12]([CH3:14])[O:11][CH:10]([CH2:15][CH3:16])[CH2:9]1)C1C=CC=CC=1.C([O-])=O.[NH4+]>CO.[Pd]>[CH2:15]([CH:10]1[O:11][CH:12]([CH3:14])[CH2:13][NH:8][CH2:9]1)[CH3:16] |f:1.2|

Inputs

Step One
Name
4-benzyl-2-ethyl-6-methyl-morpholine
Quantity
2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(OC(C1)C)CC
Name
Intermediate 496
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(OC(C1)C)CC
Name
Quantity
2.35 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
It was cooled
FILTRATION
Type
FILTRATION
Details
filtered through celite pad
WASH
Type
WASH
Details
washed with excess methanol
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
DISTILLATION
Type
DISTILLATION
Details
was distilled

Outcomes

Product
Name
Type
Smiles
C(C)C1CNCC(O1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08658641B2

Procedure details

To a solution of 4-benzyl-2-ethyl-6-methyl-morpholine (Intermediate 496, 2.0 g, 9.13 mmol) in methanol (30 mL) was added ammonium formate (2.35 g, 10.77 mmol) followed by 10% Pd/C (1.0 g) and mixture was heated at 65° C. for 1 hour. It was cooled and filtered through celite pad, washed with excess methanol and concentrated. The residue thus obtained was distilled. Yield: 1.0 g (85%)
Name
4-benzyl-2-ethyl-6-methyl-morpholine
Quantity
2 g
Type
reactant
Reaction Step One
Name
Intermediate 496
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.35 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH:12]([CH3:14])[O:11][CH:10]([CH2:15][CH3:16])[CH2:9]1)C1C=CC=CC=1.C([O-])=O.[NH4+]>CO.[Pd]>[CH2:15]([CH:10]1[O:11][CH:12]([CH3:14])[CH2:13][NH:8][CH2:9]1)[CH3:16] |f:1.2|

Inputs

Step One
Name
4-benzyl-2-ethyl-6-methyl-morpholine
Quantity
2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(OC(C1)C)CC
Name
Intermediate 496
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(OC(C1)C)CC
Name
Quantity
2.35 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
It was cooled
FILTRATION
Type
FILTRATION
Details
filtered through celite pad
WASH
Type
WASH
Details
washed with excess methanol
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
DISTILLATION
Type
DISTILLATION
Details
was distilled

Outcomes

Product
Name
Type
Smiles
C(C)C1CNCC(O1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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